molecular formula C12H18N4 B8574306 (1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine

(1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine

Cat. No. B8574306
M. Wt: 218.30 g/mol
InChI Key: ZQDGYDHQDFEARD-UHFFFAOYSA-N
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Patent
US08507682B2

Procedure details

7-Isopropyl-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (from the previous step, 91.05 g, 5.15 mmol) was dissolved in EtOH:THF:conc.HCl (25 mL:10 mL:1.5 mL). 400 mg of 10% Pd/C was added and the reaction mixture was stirred under hydrogen balloon overnight. The catalyst was filtered out and the filtrate was concentrated under reduced pressure to afford the title compound as a white solid. Spectroscopic data: 1H-NMR (300 MHz, CD3OD): δ ppm 1.41 (d, J=6.74 Hz, 6 H), 2.56 (s, 3 H), 3.77 (hept, J=6.74 Hz, 1 H), 4.02 (s, 2 H), 4.21 (s, 3 H), 7.36 (s, 1 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[C:8]([C:10]#[N:11])[N:7]=[C:6]2[C:12]([CH3:16])=[N:13][N:14]([CH3:15])[C:5]=12)([CH3:3])[CH3:2].C1COCC1.Cl>CCO.[Pd]>[CH:1]([C:4]1[CH:9]=[C:8]([CH2:10][NH2:11])[N:7]=[C:6]2[C:12]([CH3:16])=[N:13][N:14]([CH3:15])[C:5]=12)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C2C(=NC(=C1)C#N)C(=NN2C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under hydrogen balloon overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)C1=C2C(=NC(=C1)CN)C(=NN2C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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